molecular formula C70H107N5O56 B14081268 6-[3-Acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

6-[3-Acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B14081268
M. Wt: 1914.6 g/mol
InChI Key: MFGYLKSHPJKCDO-UHFFFAOYSA-N
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Description

Hyaluronate Decasaccharide is a fragment of hyaluronic acid, a naturally occurring glycosaminoglycan found in connective, epithelial, and neural tissues. This decasaccharide consists of ten repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. Hyaluronic acid is known for its viscoelastic properties and its ability to retain water, making it a crucial component in various biological processes and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hyaluronate Decasaccharide can be synthesized through enzymatic digestion of high molecular weight hyaluronic acid using hyaluronidase. This enzyme cleaves the glycosidic bonds, producing oligosaccharides of defined lengths, including decasaccharides . The reaction typically occurs under mild conditions, with the enzyme acting at physiological pH and temperature.

Industrial Production Methods: Industrial production of hyaluronic acid and its fragments often involves microbial fermentation. Strains of bacteria such as Streptococcus zooepidemicus are commonly used. The fermentation process is optimized to produce high yields of hyaluronic acid, which is then purified and enzymatically digested to obtain specific oligosaccharides .

Chemical Reactions Analysis

Types of Reactions: Hyaluronate Decasaccharide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions include oxidized, reduced, or substituted hyaluronate decasaccharides, which can have altered physical and chemical properties .

Scientific Research Applications

Hyaluronate Decasaccharide has a wide range of applications in scientific research:

Mechanism of Action

Hyaluronate Decasaccharide exerts its effects primarily through interactions with cell surface receptors such as CD44 and RHAMM. These interactions can activate various signaling pathways involved in cell proliferation, migration, and inflammation. The decasaccharide can also modulate the activity of enzymes and other proteins in the extracellular matrix, influencing tissue repair and regeneration .

Comparison with Similar Compounds

Uniqueness: Hyaluronate Decasaccharide is unique due to its specific size and lack of sulfation, which gives it distinct physical and biological properties. Its ability to interact with specific receptors and modulate cellular processes makes it a valuable tool in research and therapeutic applications .

Properties

Molecular Formula

C70H107N5O56

Molecular Weight

1914.6 g/mol

IUPAC Name

6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C70H107N5O56/c1-12(82)71-17(6-76)43(27(88)18(87)7-77)118-67-39(100)34(95)48(53(128-67)58(106)107)123-63-24(73-14(3)84)45(29(90)20(9-79)115-63)120-69-41(102)36(97)50(55(130-69)60(110)111)125-65-26(75-16(5)86)47(31(92)22(11-81)117-65)122-70-42(103)37(98)51(56(131-70)61(112)113)126-64-25(74-15(4)85)46(30(91)21(10-80)116-64)121-68-40(101)35(96)49(54(129-68)59(108)109)124-62-23(72-13(2)83)44(28(89)19(8-78)114-62)119-66-38(99)32(93)33(94)52(127-66)57(104)105/h6,17-56,62-70,77-81,87-103H,7-11H2,1-5H3,(H,71,82)(H,72,83)(H,73,84)(H,74,85)(H,75,86)(H,104,105)(H,106,107)(H,108,109)(H,110,111)(H,112,113)

InChI Key

MFGYLKSHPJKCDO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(C(OC(C3O)CO)OC4C(C(C(OC4C(=O)O)OC5C(C(OC(C5O)CO)OC6C(C(C(OC6C(=O)O)OC7C(C(OC(C7O)CO)OC8C(C(C(OC8C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)OC9C(C(C(C(O9)C(=O)O)O)O)O

Origin of Product

United States

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